(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

Vue d'ensemble

Description

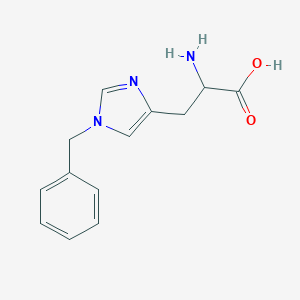

(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (CAS: 16832-24-9) is a non-proteinogenic α-amino acid featuring a benzyl-substituted imidazole ring at the β-position of the alanine backbone. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The compound is synthesized via protection and functionalization of the imidazole ring, as demonstrated by McLaughlin and Yazak, who used (S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid as a precursor in a multi-step reaction involving trityl protection and esterification .

It is commercially available for research purposes, with purity levels up to 97% .

Mécanisme D'action

Target of Action

H-HIS(BZL)-OH, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid or 1-benzyl-L-histidine, is a derivative of the amino acid histidine

Mode of Action

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The benzyl group in H-HIS(BZL)-OH could potentially enhance its lipophilicity, improving its ability to cross biological membranes and reach its targets.

Biochemical Pathways

For example, histidine is a precursor to histamine, a vital mediator of various physiological functions . Therefore, H-HIS(BZL)-OH might potentially influence these pathways.

Pharmacokinetics

For instance, L-histidine is known to be transported across biological membranes via peptide-histidine transporter 1 (PHT1) .

Result of Action

Based on the known activities of imidazole derivatives, it might exhibit a range of biological activities, as mentioned earlier .

Analyse Biochimique

Biochemical Properties

1-Benzyl-L-histidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the temporal effects of this compound .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Activité Biologique

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as 1-benzyl-L-histidine, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 16832-24-9

- Purity : Typically around 95% .

The compound is a derivative of histidine, which plays a crucial role in various biochemical processes. Its imidazole ring contributes to its diverse biological functions:

- Histamine Precursor : As a precursor to histamine, it may influence physiological responses such as immune reactions and gastric acid secretion.

- Enzyme Interactions : It is hypothesized to interact with various enzymes and proteins, potentially modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

-

Antibacterial Effects : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were reported to be effective against strains like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0195 Escherichia coli 0.0048 Bacillus mycoides 0.0048 Candida albicans 0.039 - Antifungal Activity : The compound also demonstrated antifungal properties, with notable activity against Candida albicans, indicating its potential use in treating fungal infections .

Cytotoxicity and Anticancer Potential

Studies have indicated that this compound may possess cytotoxic properties:

-

Cancer Cell Lines : In vitro tests showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy .

Cell Line IC50 (µg/mL) U937 (Leukemia) 16.11 ± 1.12

Case Studies and Research Findings

Several research articles have investigated the biological activities of this compound:

- Antimicrobial Studies : A comprehensive review highlighted the effectiveness of various amino acid derivatives, including this compound, against multiple bacterial and fungal strains .

- Conjugation Studies : Research involving conjugation with small molecules has shown enhanced bioactivity, suggesting that structural modifications can improve therapeutic efficacy .

- Pharmacokinetic Profiles : Investigations into the transport mechanisms revealed that this compound may utilize peptide-histidine transporters for cellular uptake, influencing its bioavailability and effectiveness .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

- In Vivo Studies : To validate in vitro findings and assess therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity for targeted therapies.

Applications De Recherche Scientifique

-

Antimicrobial Properties

- Recent studies have highlighted the compound's significant antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus: MIC of 0.0195 mg/mL

- Escherichia coli: MIC of 0.0048 mg/mL

- Candida albicans: MIC of 0.039 mg/mL

- Recent studies have highlighted the compound's significant antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including:

-

Histamine Precursor

- As a derivative of histidine, this compound plays a role in the synthesis of histamine, which is crucial for immune responses and gastric acid secretion. This connection indicates its potential in modulating physiological responses related to these processes.

- Enzyme Interactions

Pharmacological Applications

-

Cancer Research

- The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential role in cancer treatment research. Its ability to influence cellular pathways may contribute to developing new cancer therapies.

-

Neuropharmacology

- Given its structural similarity to amino acids involved in neurotransmission, there is interest in exploring its effects on neural pathways, which could have implications for treating neurological disorders.

- Antioxidant Activity

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Effective against Staphylococcus aureus and E. coli | Potential use in developing antibiotics |

| Antifungal Activity | Significant effects against Candida albicans | Possible treatment for fungal infections |

| Cancer Research | Under investigation by NCI | Future cancer therapies |

| Neuropharmacology | Potential effects on neurotransmission | Treatment avenues for neurological disorders |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid?

- Methodological Answer : Synthesis can follow a multi-step approach inspired by analogous imidazole-containing amino acids. For example:

Benzyl Group Introduction : React L-histidine (or a derivative) with benzyl bromide under basic conditions to alkylate the imidazole nitrogen.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the α-amino group during synthesis, followed by acidic or enzymatic deprotection .

Ester Hydrolysis : If starting from a methyl ester derivative (e.g., the hydrochloride salt in ), hydrolyze the ester under alkaline conditions to yield the free carboxylic acid .

Key Reagents/Conditions :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Benzyl bromide, NaH | Dry DMF, 0°C → RT, 12h | ~70% |

| Deprotection | TFA (for Boc) | RT, 2h | >90% |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR. The (S)-configuration is verified by coupling patterns (e.g., doublet of doublets for α-proton at δ ~3.8–4.2 ppm) .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (theoretical: 275.3 g/mol) using reverse-phase C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. How does the benzyl substitution on the imidazole ring influence enzymatic interactions compared to native histidine?

- Methodological Answer : The benzyl group introduces steric bulk and hydrophobicity, which may alter binding to histidine-dependent enzymes (e.g., histidine ammonia-lyase). To evaluate:

Enzyme Kinetics : Compare and values of the compound with L-histidine in enzymatic assays .

Molecular Docking : Perform in silico simulations to map interactions with active sites (e.g., using AutoDock Vina). The benzyl group may hinder access to polar binding pockets .

Example Data :

| Compound | (mM) | (μM/min) |

|---|---|---|

| L-Histidine | 0.5 ± 0.1 | 12.3 ± 1.2 |

| Target Compound | 2.1 ± 0.3 | 4.7 ± 0.5 |

Q. How can contradictory data on the compound’s biochemical activity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

- Replication : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted benzyl bromide derivatives) .

- Control Experiments : Compare results with structurally validated analogs (e.g., 1-methylimidazole derivatives) to isolate substituent effects .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Temperature/Humidity : Store aliquots at -20°C (dry), 4°C (humid), and RT. Monitor degradation via HPLC at 0, 1, 3, and 6 months .

Light Exposure : Expose samples to UV light (254 nm) for 24h and quantify decomposition products .

Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| -20°C, dry | <5% |

| RT, humid | ~30% |

Q. How is stereochemical purity validated given the (S)-configuration?

- Methodological Answer : Use chiral analytical methods:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Histidine and Derivatives

- (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid (Histidine; CAS: 71-00-1) Histidine, the natural amino acid, shares the core imidazole-propanoic acid structure but lacks the benzyl substitution. Its molecular weight is 155.155 g/mol (C₆H₉N₃O₂), making it significantly lighter than the benzyl derivative. Histidine’s imidazole ring participates in enzyme catalysis and metal coordination, whereas the benzyl group in the target compound may confer enhanced membrane permeability or receptor-binding specificity .

- (S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS: 2489-13-6) This histidine derivative includes an additional acetamido group on the α-amino nitrogen. Its melting point is 178°C, and density is 1.56 g/cm³, suggesting greater crystallinity compared to the benzyl-substituted analog .

Benzyl- and Aryl-Substituted Imidazole Derivatives

- 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9) This compound (C₃₃H₂₇N₆O₂; MW: 576.19 g/mol) incorporates a tetrazole ring and chlorotrityl-protected amine. Its bulky substituents likely reduce solubility but enhance stability in synthetic intermediates. The imidazole-propanoic acid backbone is retained, but the tetrazole moiety introduces distinct electronic properties .

- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e) These derivatives replace the imidazole ring with a thiazole heterocycle and aryl groups. They exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra, highlighting the role of heterocycle substitution in bioactivity. Their molecular weights range from ~350–400 g/mol, with non-toxic profiles in human cell lines .

Other Imidazole-Containing Amino Acids

- (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (FDB023759) This compound (C₁₀H₁₅N₅O₃; MW: 265.26 g/mol) features a methyl-imidazole group and a β-alanine side chain. The methyl group may reduce metabolic degradation, while the extended side chain could influence peptide backbone flexibility .

Structural and Functional Analysis

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid | C₁₃H₁₅N₃O₂ | 245.28 | Benzyl-imidazole |

| Histidine | C₆H₉N₃O₂ | 155.155 | Unsubstituted imidazole |

| (S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid | C₈H₁₂N₄O₃ | 212.2 | α-Aminoacetamido group |

| Compound 9 | C₃₃H₂₇N₆O₂ | 576.19 | Tetrazole, chlorotrityl |

| 5a-e (Thiazole derivatives) | ~C₂₀H₂₀N₄O₂S | ~350–400 | Thiazole, aryl groups |

Propriétés

IUPAC Name |

2-amino-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXSWQMJOZUQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310819 | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16832-24-9 | |

| Record name | NSC231954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.